molecular formula C15H18F3NO5 B8178137 N-Boc-O-(trifluoromethyl)-D-tyrosine

N-Boc-O-(trifluoromethyl)-D-tyrosine

Cat. No.: B8178137
M. Wt: 349.30 g/mol
InChI Key: CRGWDQAJLMVWNI-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-O-(trifluoromethyl)-D-tyrosine: is a derivative of the amino acid tyrosine, where the hydroxyl group on the aromatic ring is substituted with a trifluoromethyl group, and the amino group is protected with a tert-butoxycarbonyl (Boc) group

Chemical Reactions Analysis

Types of Reactions: N-Boc-O-(trifluoromethyl)-D-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: N-Boc-O-(trifluoromethyl)-D-tyrosine is unique due to the combination of the Boc protective group and the trifluoromethyl substituent, which together enhance its stability, lipophilicity, and potential for diverse applications in research and industry .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(22)19-11(12(20)21)8-9-4-6-10(7-5-9)23-15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGWDQAJLMVWNI-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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